molecular formula C36H41KN4O9S2 B12395823 Sulfo-Cy3 maleimide (potassium)

Sulfo-Cy3 maleimide (potassium)

Cat. No.: B12395823
M. Wt: 777.0 g/mol
InChI Key: UWKRYHIPIWAWJR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy3 maleimide (potassium) involves the reaction of Cyanine3 dye with maleimide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cy3 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3 maleimide (potassium) primarily undergoes thiol-maleimide reactions, which are a type of nucleophilic addition reaction. The maleimide group reacts with thiol groups (-SH) present in proteins and peptides to form stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction is a thiol-labeled biomolecule, where the Sulfo-Cy3 maleimide (potassium) is covalently attached to the thiol group of the biomolecule .

Scientific Research Applications

Sulfo-Cy3 maleimide (potassium) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various biological assays.

    Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its fluorescent properties.

    Industry: Employed in the development of biosensors and diagnostic kits

Comparison with Similar Compounds

Sulfo-Cy3 maleimide (potassium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:

    TAMRA Maleimide: Another fluorescent dye with similar applications but different spectral properties.

    Alexa Fluor 555 Maleimide: Known for its high photostability and brightness.

    DyLight 550 Maleimide: Offers improved photostability and brightness compared to traditional dyes.

    BODIPY TMR-X Maleimide: Known for its high fluorescence quantum yield.

Sulfo-Cy3 maleimide (potassium) stands out due to its excellent water solubility, which makes it suitable for labeling sensitive biomolecules without the need for organic co-solvents .

Properties

Molecular Formula

C36H41KN4O9S2

Molecular Weight

777.0 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1

InChI Key

UWKRYHIPIWAWJR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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